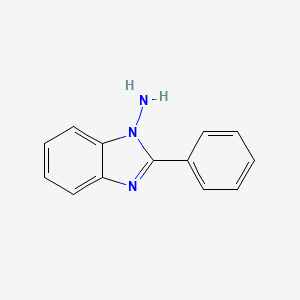

2-Phenyl-1h-benzimidazol-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53409-26-0 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

2-phenylbenzimidazol-1-amine |

InChI |

InChI=1S/C13H11N3/c14-16-12-9-5-4-8-11(12)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2 |

InChI Key |

MRBFEXXYFCHFBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2N |

Origin of Product |

United States |

Overview of Research Trajectories for N 1 Substituted 2 Phenylbenzimidazoles

Classical and Contemporary Approaches to 2-Substituted Benzimidazoles

The construction of the 2-substituted benzimidazole core predominantly relies on the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. This fundamental reaction has been adapted and optimized over the years, leading to a variety of classical and modern synthetic protocols.

The most prevalent strategy for synthesizing 2-substituted benzimidazoles involves the cyclocondensation of an o-phenylenediamine with a carbonyl compound or its equivalent. This approach directly forms the imidazole (B134444) ring fused to the benzene (B151609) nucleus.

One of the earliest and most direct methods for preparing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids. nih.gov To synthesize the 2-phenyl derivative, o-phenylenediamine is reacted with benzoic acid. This reaction typically requires harsh conditions, such as heating at elevated temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, to facilitate dehydration. connectjournals.com

The use of p-Toluenesulfonic acid (p-TsOH) has been reported as an effective catalyst for this transformation, allowing the reaction to proceed under reflux in solvents like toluene. tandfonline.com While robust, these methods can suffer from drawbacks such as high temperatures, long reaction times, and the use of corrosive acids, limiting their application for substrates with sensitive functional groups.

| Carboxylic Acid Derivative | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid | Polyphosphoric Acid (PPA), High Temp. | - | High | connectjournals.com |

| Benzoic Acid | p-Toluenesulfonic acid (p-TsOH), Reflux | Toluene | Good | tandfonline.com |

| Benzoic Acid | Zeolite, Microwave Irradiation | Solvent-free | Good | connectjournals.com |

A more common and versatile approach involves the condensation of o-phenylenediamine with aromatic aldehydes, such as benzaldehyde (B42025), to form a dihydrobenzimidazole intermediate, which is subsequently oxidized to the corresponding 2-aryl-benzimidazole. This two-step process is often performed in a single pot. The key to this method is the choice of the oxidant, which can range from stoichiometric reagents to catalytic systems.

Oxidative Condensation of o-Phenylenediamine with Benzaldehyde

| Oxidant/Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sodium Metabisulfite (B1197395) (Na2S2O5) | DMF, Microwave | Good | connectjournals.com |

| Nitrobenzene (B124822) | Silica, Microwave/UV | Good | connectjournals.com |

| Cp2ZrCl2 | Ethanol, Ambient Temp. | High | researchgate.net |

| Cu(OH)2 | Methanol (B129727), Room Temp. | 98 | scirp.orgresearchgate.net |

| MnO2 Nanoparticles | Ethanol/Water, Ultrasound | High | researchgate.net |

| H2O2/TiO2 P25 Nanoparticles | Solvent-free, 50°C | 96 | tandfonline.comtandfonline.com |

| [Bmim]BF4 (Ionic Liquid) | Solvent-free, Microwave | Excellent | uclan.ac.uk |

Condensation Reactions of o-Phenylenediamines

With Aromatic Aldehydes under Oxidative Conditions

Utilization of Stoichiometric Oxidants (e.g., Sodium Metabisulfite, Nitrobenzene, Benzoquinone)

A variety of stoichiometric oxidants have been employed for the synthesis of 2-substituted benzimidazoles from aldehydes. Reagents like sodium metabisulfite (Na₂S₂O₅) have proven effective, particularly under microwave irradiation conditions. connectjournals.comnih.gov Other classical oxidants include nitrobenzene and benzoquinone, which facilitate the dehydrogenation of the cyclized intermediate. connectjournals.com While effective, these methods often require high temperatures and can generate significant chemical waste, making them less environmentally friendly.

Metal-Catalyzed Oxidative Cyclization (e.g., Cp2ZrCl2, Cu(II) Hydroxide (B78521), MnO2 Nanoparticles, H2O2/TiO2 P25 Nanoparticles)

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to improve efficiency and selectivity.

Zirconocene (B1252598) Dichloride (Cp₂ZrCl₂) has been identified as a highly efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aromatic aldehydes at room temperature in ethanol. researchgate.net

Copper(II) hydroxide (Cu(OH)₂) serves as an inexpensive and recyclable solid catalyst for the coupling of o-phenylenediamines with various aldehydes in methanol at room temperature, affording excellent yields of up to 98%. scirp.orgresearchgate.netresearchgate.net

Manganese dioxide (MnO₂) nanoparticles have been used as an effective oxidant, often in conjunction with ultrasound irradiation, to promote the reaction under mild conditions in an ethanol-water solvent system. researchgate.net This method benefits from high yields and short reaction times.

The H₂O₂/TiO₂ P25 nanoparticle system is another powerful catalytic method. tandfonline.comearthlinepublishers.comresearchgate.net This system uses hydrogen peroxide as a clean oxidant and titanium dioxide nanoparticles as a recyclable photocatalyst, often under solvent-free conditions, to produce 2-arylbenzimidazoles in excellent yields. tandfonline.comtandfonline.com

Green Chemistry Approaches (e.g., Solvent-Free, Microwave-Assisted, Ionic Liquids)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes.

Solvent-Free and Microwave-Assisted Synthesis: Many of the catalytic methods, including those using zeolites or H₂O₂/TiO₂, can be performed under solvent-free conditions, which reduces waste. connectjournals.comtandfonline.com Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. connectjournals.com Catalyst-free, microwave-assisted methods represent a particularly green and efficient approach. researchgate.net

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄), have been used as catalysts and reaction media. uclan.ac.uk These reactions can be carried out under solvent-free microwave conditions, offering advantages like short reaction times, high efficiency, and simple work-up procedures. uclan.ac.uk

Oxidative Cyclo-dehydrogenation Routes

A prominent method for synthesizing 2-substituted benzimidazoles involves the oxidative cyclo-dehydrogenation of Schiff bases. These Schiff bases are typically formed from the condensation of o-phenylenediamines with aldehydes. orientjchem.org This two-step, one-pot synthesis is an effective way to produce a variety of benzimidazole derivatives. The reaction can be promoted by various reagents and catalysts. For instance, p-toluenesulfonic acid (p-TsOH) has been utilized as an efficient catalyst for this transformation. orientjchem.org

The general process involves the initial formation of a Schiff base intermediate by the reaction of an o-phenylenediamine with an aldehyde. This intermediate then undergoes an intramolecular cyclization followed by dehydrogenation (oxidation) to yield the aromatic benzimidazole ring system. This method is valued for its versatility, as a wide range of aldehydes can be used to introduce different substituents at the C-2 position of the benzimidazole core. connectjournals.com

Electrochemical Synthesis Methods for Benzazole Heterocycles

Electrochemical synthesis has emerged as a green and efficient alternative for the construction of benzazole heterocycles, including benzimidazoles. These methods offer mild reaction conditions and often avoid the need for chemical oxidants and catalysts. bohrium.comresearchgate.net An effective electrochemical approach involves the oxidative cyclization of o-substituted anilines (like o-phenylenediamines) with aldehydes. bohrium.com

Key aspects of this methodology include:

Environmentally Benign: Electrochemistry uses electricity as a "clean" oxidant, reducing the generation of hazardous waste. researchgate.net

Mild Conditions: Reactions can often be carried out at room temperature and under atmospheric pressure. bohrium.comnih.gov

Catalyst-Free Options: Some protocols proceed efficiently without the need for metal catalysts. bohrium.com

Versatility: The method is applicable to a broad scope of substrates, including various aldehydes and substituted anilines, to produce a diverse library of benzazoles. bohrium.comnih.gov

For example, the synthesis of 2-arylbenzimidazoles can be achieved by the electrolysis of a mixture of an o-phenylenediamine and a benzaldehyde in the presence of an electrolyte like ammonium (B1175870) chloride. bohrium.com The process is believed to involve the formation of an imine intermediate, which then undergoes electrochemical oxidative cyclization. bohrium.com

Functionalization and Derivatization Strategies at N-1 and C-2 Positions

Once the benzimidazole core is formed, further structural diversity can be achieved by introducing various functional groups at the N-1 and C-2 positions. These modifications are crucial for tuning the chemical and biological properties of the resulting molecules.

N-Alkylation and Acylation Reactions

The nitrogen atom at the N-1 position of the benzimidazole ring is a common site for functionalization.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the N-1 nitrogen. A variety of alkylating agents can be employed, often in the presence of a base. For instance, the reaction of a benzimidazole with an alkyl halide in the presence of a base like potassium hydroxide is a common strategy. connectjournals.com Gold-catalyzed N-alkylation of amines with alcohols has also been reported as an efficient method. d-nb.inforsc.org

N-Acylation: Acyl groups can be introduced at the N-1 position using acylating agents such as acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. For example, the reaction of a 2-substituted benzimidazole with acetyl chloride or benzenesulfonyl chloride can yield the corresponding N-acylated products. nih.gov

Formation of Schiff Bases and Imine Derivatives

The amino group at the N-1 position of 2-Phenyl-1H-benzimidazol-1-amine can readily react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imine derivatives. orientjchem.orgnih.gov This condensation reaction is a versatile method for introducing a wide range of substituents and building more complex molecular architectures. The formation of the imine linkage (-N=CH-) is a key transformation in many synthetic pathways. researchgate.netresearchgate.netuobaghdad.edu.iqbibliomed.org

The reaction typically proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the stable imine. The resulting Schiff bases can be isolated as final products or used as intermediates for further transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of benzimidazoles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. It is a versatile method for creating biaryl linkages. For instance, a bromo-substituted benzimidazole can be coupled with a phenylboronic acid to introduce a phenyl group. The efficiency of these reactions often relies on the choice of the palladium catalyst and the supporting ligand. nih.gov

Buchwald-Hartwig Amination: This reaction is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. It is a key strategy for synthesizing N-aryl benzimidazoles. The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope. nih.gov A novel synthesis of benzimidazoles has been described via a palladium-catalyzed intramolecular N-arylation reaction. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Benzimidazole Synthesis

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Bromo-benzimidazole + Phenylboronic acid | Pd(OAc)₂, PPh₃ | Phenyl-substituted benzimidazole |

| Buchwald-Hartwig | Benzimidazole + Aryl halide | Pd catalyst with BrettPhos or RuPhos | N-Aryl benzimidazole |

Hybrid Molecule Synthesis Incorporating Other Heterocycles

To explore new chemical space and potentially enhance biological activity, the benzimidazole scaffold is often combined with other heterocyclic rings to create hybrid molecules.

Thiadiazole Hybrids: Benzimidazole-thiadiazole hybrids have been synthesized by multi-step reaction sequences. scielo.bracs.org A common approach involves converting a 2-(substituted-phenyl)benzimidazole to a hydrazide, which is then reacted with an isothiocyanate to form a thiosemicarbazide (B42300). Cyclization of the thiosemicarbazide in the presence of a strong acid, like sulfuric acid, yields the 1,3,4-thiadiazole (B1197879) ring linked to the benzimidazole core. scielo.bracs.org

Triazole Hybrids: Benzimidazole-triazole hybrids are another important class of compounds. mdpi.comnih.gov One synthetic strategy involves a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this method, a benzimidazole derivative bearing an alkyne functionality is reacted with an organic azide (B81097) to form the 1,2,3-triazole ring. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1h Benzimidazol 1 Amine Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental in identifying the characteristic functional groups and understanding the molecular vibrations of 2-phenyl-1H-benzimidazol-1-amine derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups (e.g., N-H, C=N, C-N, C-H)

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule through their characteristic vibrational frequencies. In the context of this compound derivatives, the IR spectra are marked by several key absorption bands.

The N-H stretching vibration is a prominent feature in the FT-IR spectra of benzimidazole (B57391) derivatives. srce.hrresearchgate.net For the parent 2-phenyl-1H-benzimidazole, the N-H proton appears as a singlet in the downfield region of the ¹H NMR spectrum, and its stretching vibration in the FT-IR spectrum is typically observed as a broad and intense band. rsc.orgnih.govacs.org This broadening is often a result of intermolecular hydrogen bonding. researchgate.net For instance, in some derivatives, the N-H stretching vibration is found in the range of 3200-3500 cm⁻¹. researchgate.net The disappearance of this N-H stretching band upon N-alkylation confirms the substitution at the nitrogen atom of the benzimidazole ring. acs.org

The C=N stretching vibration of the imidazole (B134444) ring is another key diagnostic peak, typically appearing in the region of 1600-1650 cm⁻¹. researchgate.net However, this band can sometimes be overlapped with other vibrations. researchgate.net The C-N stretching vibrations are generally more challenging to identify due to mixing with other vibrational modes in the so-called "fingerprint region." mdpi.com

The C-H stretching vibrations of the aromatic rings (both the phenyl and benzo moieties) are typically observed in the 3000-3100 cm⁻¹ region. mdpi.comjconsortium.com Aliphatic C-H stretching vibrations, from alkyl substituents, appear at frequencies just below 3000 cm⁻¹. acs.org

Below is a table summarizing the characteristic FT-IR absorption bands for functional groups found in this compound and its derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H | Stretching | 3200-3500 (often broad) | researchgate.net |

| C-H (aromatic) | Stretching | 3000-3100 | mdpi.comjconsortium.com |

| C-H (aliphatic) | Stretching | < 3000 | acs.org |

| C=N (imidazole) | Stretching | 1600-1650 | researchgate.net |

| C=C (aromatic) | Stretching | 1400-1600 | mdpi.com |

| C-N | Stretching | Fingerprint Region | mdpi.com |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For benzimidazole and its derivatives, Raman spectra can help in the assignment of fundamental vibrational modes that may be weak or overlapping in the IR spectrum. acs.orgscispace.com Polarized Raman studies on single crystals of benzimidazole have been instrumental in resolving ambiguities in vibrational assignments. acs.orgscispace.com The combination of FT-IR and Raman data, often supported by theoretical calculations, allows for a comprehensive analysis of the molecular vibrational modes. researchgate.netacs.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Probing

¹H NMR spectroscopy is used to determine the number of different types of protons in a molecule and their chemical environments. For 2-phenyl-1H-benzimidazole derivatives, the following are characteristic signals:

N-H Proton: The proton attached to the nitrogen of the benzimidazole ring typically appears as a singlet in the downfield region, often around δ 12.7-12.9 ppm. rsc.orgnih.govacs.org The chemical shift of this proton can be influenced by the solvent and concentration due to hydrogen bonding.

Aromatic Protons: The protons on the phenyl and benzimidazole rings resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. rsc.orgmdpi.com The specific chemical shifts and coupling patterns depend on the substitution pattern on the rings.

Alkyl Protons: Protons of alkyl groups attached to the nitrogen or other parts of the molecule will appear in the upfield region of the spectrum, with their chemical shifts dependent on their proximity to electronegative atoms. nih.gov For example, the protons of a methoxy (B1213986) group substituent on the phenyl ring give a singlet signal around δ 3.84-3.85 ppm. nih.gov

The following table provides representative ¹H NMR chemical shift data for 2-phenyl-1H-benzimidazole.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| NH | ~12.95 | s | rsc.org |

| Phenyl-H (ortho) | ~8.17 | d | rsc.org |

| Phenyl-H (meta, para) & Benzimidazole-H | ~7.20-7.70 | m | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For 2-phenyl-1H-benzimidazole and its derivatives, the key ¹³C NMR signals are:

C2 Carbon: The carbon atom at position 2 of the benzimidazole ring is typically found in the range of δ 150-155 ppm. rsc.org

Aromatic Carbons: The carbons of the phenyl and benzimidazole rings resonate in the region of δ 110-150 ppm. rsc.orgnih.gov The specific chemical shifts are influenced by the substituents on the rings. mdpi.com

Alkyl Carbons: Carbons of alkyl substituents appear in the upfield region, generally between δ 10 and 60 ppm. nih.gov

A representative ¹³C NMR data for 2-phenyl-1H-benzimidazole is presented in the table below.

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C2 | ~151.3 | rsc.org |

| C3a/C7a | ~143.8, 135.1 | rsc.org |

| Phenyl C (ipso) | ~130.2 | rsc.org |

| Phenyl C (ortho, meta, para) | ~126.5-130.0 | rsc.org |

| C4/C7, C5/C6 | ~111.5-122.7 | rsc.org |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in understanding the electronic transitions and luminescent properties of benzimidazole derivatives.

The electronic absorption spectra of 2-phenyl-1H-benzimidazole derivatives are characterized by absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzimidazole and phenyl rings.

For instance, the UV-Vis spectrum of 2-phenyl-1H-benzimidazole, synthesized from benzene-1,2-diamine and benzoic acid, has been established as a key method for its structural confirmation. researchgate.net Studies on various 2-(2-hydroxyaryl)-1H-benzimidazole derivatives in methanol (B129727) have revealed characteristic ultraviolet absorption bands. researchgate.net The introduction of different substituents, such as methyl (CH₃), methoxy (CH₃O), and chloro (Cl), on the 2-(2-hydroxyaryl) moiety leads to shifts in the absorption maxima, reflecting the electronic influence of these groups on the chromophore. researchgate.net

A study on novel bithienyl-benzimidazoles, synthesized through a one-pot reductive cyclization, also utilized UV-visible spectroscopy to evaluate their optical properties. sciforum.net This highlights the versatility of UV-Vis spectroscopy in characterizing a wide array of benzimidazole derivatives.

Table 1: UV-Vis Absorption Data for Selected 2-Phenyl-1H-benzimidazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2-(2-hydroxyaryl)-1H-benzimidazoles | Methanol | Varies with substituents | researchgate.net |

| Bithienyl-benzimidazoles | Various | Varies with structure | sciforum.net |

| 2-Phenyl-1H-benzimidazole | Not specified | Not specified | researchgate.net |

Note: Specific λmax values are dependent on the full structure of the derivative and the solvent used.

Many 2-phenyl-1H-benzimidazole derivatives exhibit interesting fluorescent properties, which are studied using fluorescence spectroscopy. A notable phenomenon observed in certain derivatives, particularly those with a hydroxyl group ortho to the phenyl linkage, is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov This process leads to fluorescence with an unusually large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net

For example, 2-(2-hydroxyphenyl)benzimidazole (HPBI) and its derivatives are known for their ESIPT-driven emission, making them useful as fluorescent probes. researchgate.net The introduction of an amino group at the 5'-position of 2-(2'-hydroxyphenyl)benzimidazole (P1) results in a red-shifted fluorescence emission to 540 nm. nih.gov This modification enhances the Stokes shift and improves selectivity in certain applications. nih.gov In a study of o-hydroxy derivatives of 1H-imidazo[4,5-b]phenazine, a single fluorescence band around 540 nm was observed in methanol, with Stokes shifts of approximately 136-140 nm. researchgate.net

The fluorescence characteristics, including quantum yield and the relationship between fluorescence intensity and substituents, have been systematically investigated for various 2-(2-hydroxyaryl)benzimidazole derivatives. researchgate.net

Table 2: Fluorescence Emission Data for Selected Benzimidazole Derivatives

| Compound | Solvent | Emission λmax (nm) | Stokes Shift (nm) | Reference |

| 5'-amino-2-(2'-hydroxyphenyl)benzimidazole (P1) | Not specified | 540 | Not specified | nih.gov |

| o-hydroxy derivatives of 1H-imidazo[4,5-b]phenazine | Methanol | ~540 | 136-140 | researchgate.net |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Powder | 563 | Not specified | nih.gov |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Thin Film | 540 | Not specified | nih.gov |

Solvatochromism, the change in the position of absorption or emission bands with varying solvent polarity, is a significant feature of many 2-phenyl-1H-benzimidazole derivatives. sciforum.netnih.gov This effect provides insights into the change in dipole moment upon electronic transition and the nature of solute-solvent interactions.

A study on (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile demonstrated a positive solvatochromism effect, with a red-shift of 66 nm in the emission spectrum as the solvent polarity increased. nih.gov This indicates a larger dipole moment in the excited state compared to the ground state. The emission color visibly shifted from green to yellowish-orange upon UV irradiation in different solvents. nih.gov The effect of pH on the electronic spectra has also been investigated, showing that changes in protonation state can lead to significant shifts in absorption and emission wavelengths. nih.gov For instance, for the aforementioned acrylonitrile (B1666552) derivative, changing the pH with HCl or NaOH resulted in a reversible shift in the emission wavelength. nih.gov

The solvent effect on both absorption and fluorescence bands has been analyzed for several novel benzimidazole derivatives, highlighting the importance of the local environment on their photophysical properties. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of 2-phenyl-1H-benzimidazole derivatives through fragmentation analysis. researchgate.net

Electron impact mass spectra have been recorded for various novel benzimidazole derivatives, and their fragmentation patterns have been discussed in detail. researchgate.net For example, the mass spectra of piperazine-containing benzimidazole analogs of sildenafil (B151) have shown a novel fragmentation pattern leading to a prominent ion at m/z = 316. researchgate.net The mass spectrum of (1H-Benzimidazol-2-yl)-phenyl-amine shows a top peak at m/z 209, corresponding to the molecular ion. nih.gov

The fragmentation pathways provide valuable structural information. For instance, in the mass spectrum of 2-phenyl-1H-benzimidazol-4-amine, analysis of the MS2 spectrum in both positive and negative ion modes reveals characteristic fragment ions that help confirm the molecular structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence. nih.gov This is particularly valuable for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass.

HRMS has been employed in the characterization of various benzimidazole derivatives. For example, LC-ESI-HRMS was used to determine the molecular formula of new 1H-benzimidazole-2-yl hydrazones. rsc.org The exact mass of 2-phenyl-1H-benzimidazol-4-amine has been determined to be 209.0953, which is consistent with its chemical formula C₁₃H₁₁N₃. The ability of HRMS to provide mass accuracies within a few parts per million (ppm) is a significant advantage in structural elucidation. nih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov This technique has been crucial in confirming the structures of numerous 2-phenyl-1H-benzimidazole derivatives. mdpi.comnih.govresearchgate.net

The crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine has been determined, revealing a monoclinic crystal system with space group P2₁/n. mdpi.com The analysis showed that classical N-H···N and C-H···N hydrogen bonds are the primary forces driving the crystal packing. mdpi.comresearchgate.net

In another example, the crystal structure of 2-(1-phenyl-1H-benzimidazol-2-yl)phenol was elucidated, showing a triclinic crystal system. researchgate.net The benzimidazole unit was found to be nearly planar, and an intramolecular O—H⋯N hydrogen bond was observed. researchgate.net The crystal packing is further stabilized by C—H⋯N and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. researchgate.net

X-ray crystallography has also been used to confirm the structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide and 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole. nih.govnih.gov These studies provide invaluable data on the molecular conformation and supramolecular architecture of these compounds in the solid state. dntb.gov.ua

Table 3: Crystallographic Data for Selected 2-Phenyl-1H-benzimidazole Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | C₁₅H₁₂N₆ | Monoclinic | P2₁/n | mdpi.com |

| 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol | C₁₉H₁₄N₂O | Triclinic | P1 | researchgate.net |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | C₁₅H₁₂N₂O₂ | Not specified | Not specified | nih.gov |

Determination of Absolute Configuration and Conformation

The precise spatial arrangement of atoms, or absolute configuration, in chiral derivatives of this compound is crucial for their biological activity and material properties. A novel method for determining the absolute configuration of chiral primary amines involves derivatization with two enantiomers of a chiral agent, α-fluorinated phenylacetic phenylselenoester (FPP). researchgate.net The resulting diastereomeric amides exhibit distinct ¹⁹F NMR chemical shifts. By comparing the experimental chemical shift differences with those calculated using Density Functional Theory (DFT), the absolute configuration of the original amine can be unambiguously assigned. researchgate.net

The conformation of these molecules, which describes the rotational arrangement of their constituent parts, is also a key structural feature. For instance, in the solid state, the structure of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate consists of two enantiomeric rotamers. researchgate.net The dihedral angle between the benzimidazole and phenyl rings is a significant conformational parameter. In 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, this angle is 30.1 (1)°. researchgate.net Similarly, for 1-phenyl-1H-imidazole derivatives, the angle between the imidazole and arene rings varies depending on the substituent, for example, 24.58 (7)° for a benzaldehyde (B42025) derivative and 43.67 (4)° for an anisole (B1667542) derivative. nih.gov In some cases, intramolecular hydrogen bonding can lead to a nearly coplanar arrangement of the rings. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing and, consequently, the physical properties of this compound derivatives are governed by a network of non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are a predominant intermolecular force in these compounds. In the crystal structure of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, molecules are linked by N—H⋯N hydrogen bonds, forming infinite chains. researchgate.net Similarly, O—H⋯N hydrogen bonding between benzimidazole molecules can result in chain structures. doaj.org In the presence of suitable functional groups, other types of hydrogen bonds, such as O—H⋯O, can also be observed, sometimes involving solvent molecules. nih.govdoaj.org The strength of these interactions can be significant, with calculated energies for O–H⋯N bonds being as high as -7.82 kcal/mol. mdpi.com The presence of water molecules can lead to the formation of O—H⋯N and N—H⋯O hydrogen bonds, further stabilizing the crystal lattice. rsc.org It has been shown that hydrogen bonding plays a crucial role in the design of solid-state structures with desirable properties. nih.govdoaj.org

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Studies on various benzimidazole derivatives have shown that their thermal stability is influenced by the nature and position of substituents on the benzimidazole core. bohrium.comnih.gov For example, the introduction of methyl groups can enhance thermal stability, whereas nitro groups may decrease it. bohrium.comnih.govnih.gov However, a combination of a nitro group and a methyl group might not significantly alter the stability compared to the parent compound. bohrium.comnih.govnih.gov Conjugation within the molecule is also a crucial factor affecting thermal stability. bohrium.comnih.govnih.gov

TGA is also used to study the thermal behavior of metal complexes of benzimidazole derivatives. For instance, a Co(II)/pyrazole (B372694) complex was shown to decompose in three steps when analyzed by TGA. mdpi.com Porous polybenzimidazole polymers have been investigated for their stability under high pressure and at various temperatures using TGA, demonstrating their potential for applications like CO2 adsorption. researchgate.net Anthelmintic benzimidazole drugs have shown reliable stability in solid form when exposed to temperatures up to 50°C. researchgate.net

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to confirm the elemental composition of a synthesized compound, ensuring its purity and verifying that the correct product has been obtained. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample.

For derivatives of this compound, elemental analysis is a standard characterization technique. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the expected molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound. For example, in the synthesis of various 2-(substituted phenyl)-1H-benzimidazole derivatives, elemental microanalysis is reported to confirm the composition of the newly formed compounds. researchgate.net This technique is routinely employed alongside spectroscopic methods to provide a complete and unambiguous characterization of the synthesized molecules. Elemental microanalysis services are commercially available from specialized laboratories that use dedicated elemental analyzers. elementalmicroanalysis.com

Below is an illustrative data table showing the kind of results obtained from elemental microanalysis for a hypothetical derivative of this compound.

| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |

| This compound | C₁₃H₁₁N₃ | 74.62 | 74.58 | 5.30 | 5.35 | 20.08 | 20.01 |

Theoretical and Computational Investigations of 2 Phenyl 1h Benzimidazol 1 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool to model and predict the properties of molecular systems with a high degree of accuracy.

Theoretical geometry optimization of benzimidazole (B57391) derivatives reveals important structural features. unina.it For instance, in 2-phenyl-5(6)-nitrobenzimidazole, the benzimidazole and the 2-phenyl rings are not coplanar, with a computed dihedral angle of approximately 32°. unina.it This deviation from planarity is attributed to the steric repulsion between the NH group and the ortho-hydrogens of the phenyl ring. unina.it Such distortions can significantly influence the molecule's electronic properties and nonlinear optical (NLO) activity. unina.it In the case of 1-benzyl-2-phenyl-1H-benzimidazole, the benzimidazole group forms a dihedral angle of 29.04 (1)° with the attached benzene (B151609) ring and is nearly perpendicular to the plane of the benzyl (B1604629) group, with a dihedral angle of 88.9 (1)°. nih.gov

The conformation of these molecules is also influenced by substituent groups. For 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ), the introduction of the N-phenyl group results in a more noncoplanar conformation compared to its unsubstituted counterpart. rsc.org The dihedral angle between the phenyl ring and the imide ring in N-PhPABZ is 25.2°, indicating that the steric hindrance from the N-substitution significantly distorts the molecular backbone. rsc.org

Table of Dihedral Angles in 2-Phenyl-1H-benzimidazol-1-amine Derivatives

| Compound | Rings | Dihedral Angle (°) |

| 2-Phenyl-5(6)-nitrobenzimidazole | Benzimidazole and 2-phenyl | ~32 |

| 1-Benzyl-2-phenyl-1H-benzimidazole | Benzimidazole and attached benzene | 29.04 (1) |

| 1-Benzyl-2-phenyl-1H-benzimidazole | Benzimidazole and benzyl group | 88.9 (1) |

| 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole | Phenyl and imide | 25.2 |

This table presents selected dihedral angles from computational studies, illustrating the non-planar nature of these molecular systems.

The electronic properties of benzimidazole derivatives are largely governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr

For many benzimidazole derivatives, the HOMO is primarily localized on the benzimidazole ring, indicating its electron-donating ability, while the LUMO is often distributed over both the benzimidazole and phenyl rings, signifying its capacity to accept electrons. dergipark.org.tr A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and is beneficial for intramolecular charge transfer, which can enhance a material's NLO properties. dergipark.org.tr

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), reveals the net atomic charges on each atom in the molecule. rsc.orgresearchgate.net In N-PhPABZ, for instance, the net charge of the amine nitrogen atoms on the benzimidazole ring is significantly higher than that on the phenyl ring, which is attributed to the superior electron-donating property of the benzimidazole group. rsc.org

The Electron Localization Function (ELF) provides a visual representation of electron localization in a molecule, offering insights into chemical bonding. wikipedia.org ELF analysis can distinguish between core and valence electrons and clearly illustrates covalent bonds and lone pairs. wikipedia.org It is a powerful tool for understanding the electronic structure in a chemically intuitive manner. wikipedia.org

Table of HOMO-LUMO Energy Gaps for Selected Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(1-Phenylethylideneamino) guanidine | - | - | Narrow gap is beneficial for NLO activity |

| N-Butyl-1H-benzimidazole | - | - | - |

| 2-aminobenzimidazole | - | - | - |

This table would ideally contain specific energy values for this compound, however, the direct data was not available in the provided search results. The information included reflects general findings for related benzimidazole structures.

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts for benzimidazole derivatives generally show good agreement with experimental values. nih.govmdpi.com For example, in a study of 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its metal complexes, DFT calculations were used to compute the 1H NMR spectra, which were then compared to experimental data. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies are calculated to understand the different vibrational modes of a molecule. These calculations are often performed using DFT methods, and the results are compared with experimental FT-IR and Raman spectra. mdpi.comresearchgate.net For instance, in the study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the C-H stretching vibrations were calculated using the B3LYP/6-311++G(d,p) method and showed good agreement with the experimental FT-IR spectrum. mdpi.com The Potential Energy Distribution (PED) analysis is also employed to provide a detailed assignment of the vibrational modes. mdpi.com

Table of Predicted vs. Experimental Vibrational Frequencies for a Benzimidazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretching | 3123, 3089, 3077, 3068, 3067, 3055, 3054, 3042, 3039, 3009, 2927 | 2919, 2858 |

| C=O stretching | 1776 | 1708 |

| O-H stretching | 3619 | - |

This table showcases a comparison for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, as specific data for the target compound was not available. The data illustrates the typical agreement found between calculated and experimental values.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.dewisc.edu It provides a detailed picture of charge transfer and delocalization within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy, E(2), associated with these interactions quantifies the strength of the delocalization. wisc.edu

In benzimidazole derivatives, NBO analysis has been used to understand the nature of hydrogen and halogen bonding interactions and to analyze the delocalization of electrons. researchgate.netnih.gov For example, in N-Butyl-1H-benzimidazole, NBO analysis revealed that the delocalization of σ-electrons from the C1-C2 bond is distributed into the antibonding orbitals σ(C1-C6), σ(C1-N26), and σ*(C6-H11). nih.gov This type of analysis helps in understanding the electronic stabilization of the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map illustrates the charge distribution on the molecular surface, where different colors represent different potential values. libretexts.org

Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net For benzimidazole derivatives, MEP analysis has been used to identify these reactive regions, providing insights into their chemical reactivity and potential interactions with other molecules. researchgate.netmdpi.com

The study of nonlinear optical (NLO) properties of materials is crucial for their application in optoelectronic devices. cumhuriyet.edu.tr The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule. nih.gov

Computational studies have shown that benzimidazole derivatives can possess significant NLO properties. researchgate.netnih.govresearchgate.net The NLO activity is often enhanced by the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. unina.it For instance, in push-pull benzimidazoles, the introduction of a nitro group can improve the NLO activity. unina.it Theoretical calculations of the first-order hyperpolarizability can predict the NLO potential of new materials and guide the design of molecules with enhanced NLO properties. unina.itnih.gov It has been noted that distortions from coplanarity can decrease molecular hyperpolarizabilities. unina.it

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of 2-phenyl-1H-benzimidazole systems at an atomic level. These techniques allow for the prediction of ligand-target interactions and the assessment of system stability.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their activity.

For instance, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated for their antiproliferative, antifungal, and antibacterial activities. nih.govacs.org Molecular docking studies revealed that one of the most active compounds, 2g, interacts with crucial amino acids in the binding site of dihydrofolate reductase complexed with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate. nih.govacs.org This interaction is key to its biological activity.

Similarly, docking studies of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamide derivatives against protein data bank IDs 1A9U and 3FLY confirmed that compounds 5a, 5d, and 5g possess significant anthelmintic activity. researchgate.net Furthermore, research on 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives as agonists for the human N-formyl peptide receptor 1 (FPR1) used molecular docking to understand their binding modes. nih.gov The studies found that the binding pocket of the most active molecules shares common features with known peptide agonists, suggesting they bind to similar sites. nih.gov

In another study, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives were screened using molecular docking to evaluate their binding preference to the BCR-ABL protein, a key target in chronic myeloid leukemia. nih.gov The insights gained from these docking studies are crucial for the rational design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on 2-Phenyl-1H-benzimidazole Derivatives

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Dihydrofolate reductase | Compound 2g interacts with crucial amino acids in the binding site. nih.govacs.org |

| N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-(substituted)-acrylamides | PDB IDs: 1A9U, 3FLY | Compounds 5a, 5d, and 5g show high anthelmintic activity. researchgate.net |

| 2-(benzimidazol-2-ylthio)-N-phenylacetamides | Human N-formyl peptide receptor 1 (FPR1) | Active molecules share binding sites with known peptide agonists. nih.gov |

| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazoles | BCR-ABL protein | Evaluation of binding preference to overcome imatinib (B729) resistance. nih.gov |

Molecular Dynamics Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. These simulations can reveal information about the stability of the binding mode predicted by docking, as well as any conformational changes that may occur in the protein or the ligand upon binding.

While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided results, the principles are widely applied to similar benzimidazole systems. For instance, MD simulations have been used to study 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists of the estrogen-related receptor alpha (ERRα). mdpi.com These simulations showed that different binding modes of small molecules in the ligand-binding domain lead to changes in helix structures, which in turn affects the biological activity of the inverse agonist. mdpi.com The flexibility of certain helices was found to be positively associated with the inverse agonist activity. mdpi.com Such simulations are crucial for confirming the stability of predicted binding poses and understanding the dynamic nature of the interactions.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. Computational approaches play a significant role in modern SAR studies by correlating specific structural features of molecules with their biological activities.

For benzimidazole derivatives, SAR studies have revealed key insights. For example, in a series of 2-phenyl-substituted benzimidazoles, an amine group at the R1 position was found to enhance the inhibition of COX-1, COX-2, and 5-lipoxygenase enzymes. mdpi.com Furthermore, lipophilic groups at the R5 position favor COX-1 inhibition, while hydrophilic groups enhance COX-2 inhibition. mdpi.com

Another study on 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles, which are p38α MAP kinase inhibitors, found that a piperid-4-yl group at the R3 position resulted in the highest efficacy and selectivity. mdpi.com The substitution pattern around the benzimidazole nucleus is a critical determinant of the pharmacological activity. nih.gov For instance, electron-deficient groups like -Cl or -Br on 2-acetamidobenzimidazoles were found to favor anti-inflammatory potency, whereas electron-rich groups like –OCH3 reduced it. mdpi.com

The versatility of the benzimidazole structure allows for substitutions at various positions, which can significantly enhance the compound's ability to interact with viral targets. rroij.com For example, substituents at the 2-position of the benzimidazole ring can enhance binding to viral polymerases or proteases. rroij.com

Coordination Chemistry of 2 Phenyl 1h Benzimidazol 1 Amine Derivatives

Ligand Design and Denticity Investigations

The design of ligands based on the 2-phenyl-1H-benzimidazole framework is a strategic process aimed at creating molecules with specific coordination properties. The inherent structural features of these derivatives, such as the presence of multiple nitrogen atoms, make them excellent candidates for chelation with metal ions.

The design principles for these ligands often draw from fragment-based drug discovery (FBDD) strategies, where molecular fragments are elaborated in three dimensions to optimize interactions with a target, in this case, a metal center. acs.org The core 2-phenyl-1H-benzimidazole scaffold provides a planar and rigid structure that facilitates the formation of stable metal complexes. researchgate.net The denticity of these ligands, which refers to the number of donor atoms that can bind to a central metal ion, is a key area of investigation. Derivatives of 2-Phenyl-1H-benzimidazol-1-amine can be designed to be monodentate, bidentate, or even polydentate ligands.

Investigations into their denticity often involve modifying the substituents at the N-1 position of the benzimidazole (B57391) ring and the phenyl group. For instance, the introduction of additional donor groups, such as amino or pyridyl moieties, can increase the denticity and lead to the formation of more stable, chelated structures. The steric and electronic properties of these substituents significantly influence the coordination behavior and the resulting geometry of the metal complexes. rsc.org

For example, 2-alkylaminobenzimidazoles have been shown to act as bidentate N,N donors. orientjchem.org The ability to fine-tune the electronic properties of the benzimidazole ligand by introducing various substituents enhances their performance in forming stable and catalytically active metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-phenyl-1H-benzimidazole derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. ijnc.irconnectjournals.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Ni(II), Co(III), Fe(III), Pd(II), Pt(II), Cr(III))

A wide range of transition metal complexes have been synthesized using benzimidazole-based ligands. The synthesis often involves a condensation reaction between o-phenylenediamine (B120857) and an appropriate aldehyde to form the benzimidazole scaffold, which is then reacted with the metal salt. nih.govasrjetsjournal.org

Cu(II), Zn(II), and Ni(II) Complexes: Complexes of Cu(II), Zn(II), and Ni(II) with 2-substituted benzimidazole derivatives have been extensively studied. ijnc.ircu.edu.egresearchgate.net For instance, the reaction of 2-(1H-benzimidazol-2-yl)-phenol derivatives with Cu(II), Zn(II), and Ni(II) acetates yields the corresponding metal complexes. ijnc.ir The characterization of these complexes is typically carried out using techniques such as FT-IR, ¹H-NMR, powder X-ray diffraction, and ESI-MS. ijnc.ir

Co(III) and Fe(III) Complexes: Cobalt(III) and Iron(III) complexes have also been successfully synthesized. Novel Co(III) complexes with 2-pyridinecarboxamide ligands have been prepared and characterized, demonstrating catalytic activity. nih.gov Similarly, Fe(III) and Ni(II) mixed-ligand complexes based on imidazole (B134444) and benzimidazole have been synthesized and characterized, showing potential antimicrobial and anti-inflammatory activities. rsc.org The synthesis of Co(II) and Fe(II) complexes with various 1-substituted benzimidazole derivatives has also been reported. rsc.orgnih.govbohrium.com

Pd(II) and Pt(II) Complexes: Palladium(II) and Platinum(II) complexes with ligands such as 2-phenyl-1H-imidazo[4,5-f] orientjchem.orgnih.govphenanthroline have been synthesized and characterized for their potential cytotoxicity. nih.gov Other studies have focused on Pd(II) and Pt(II) complexes with (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, investigating their structural properties and anticancer activity. nih.gov The coordination of these ligands to the metal ions typically occurs through the pyridine-type nitrogen of the benzimidazole ring and a secondary amino group. nih.gov

Cr(III) Complexes: The synthesis and characterization of Cr(III) complexes with ligands like 2-amino-3-(2-hydroxyphenyl)-1-oxazolidin-4-one have been reported. nih.gov These complexes are often prepared by refluxing the ligand with hydrated chromium metal salts. nih.gov Additionally, Cr(III) complexes with ethylene (B1197577) cross-bridged cyclam and cyclen ligands have been synthesized and shown to have distorted octahedral geometries. rsc.org

Below is a table summarizing the synthesis of various transition metal complexes with benzimidazole derivatives.

| Metal Ion | Ligand Derivative | Synthetic Method | Reference |

| Cu(II) | 2-(1H-benzimidazol-2-yl)-phenol | Reaction with Cu(CH₃COO)₂·H₂O in ethanol | ijnc.ir |

| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol | Reaction with Zn(CH₃COO)₂·4H₂O in ethanol | ijnc.ir |

| Ni(II) | 2-(1H-benzimidazol-2-yl)-phenol | Reaction with Ni(CH₃COO)₂·4H₂O in ethanol | ijnc.ir |

| Co(III) | 2-Pyridinecarboxamide | Reaction with cobalt salts | nih.gov |

| Fe(III) | Imidazole-benzimidazole mixed ligands | Reaction with Fe(III) salts | rsc.org |

| Pd(II) | (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Reaction with PdCl₂ | nih.gov |

| Pt(II) | (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Reaction with PtCl₂ | nih.gov |

| Cr(III) | 2-Amino-3-(2-hydroxyphenyl)-1-oxazolidin-4-one | Refluxing with CrCl₃·6H₂O | nih.gov |

Main Group Metal Complexes (e.g., Tin compounds)

The coordination chemistry of 2-phenyl-1H-benzimidazole derivatives extends to main group metals, with organotin(IV) complexes being a notable example. These compounds have garnered interest due to their structural diversity and potential applications. orientjchem.org

The synthesis of organotin(IV) complexes often involves the reaction of a 2-alkylaminobenzimidazole derivative with an organotin(IV) dihalide, such as Me₂SnCl₂, in an alkaline medium. orientjchem.org The resulting complexes can feature penta- or hexa-coordinated tin atoms. orientjchem.org For example, chiral bidentate ligands like 2-(1-aminoethyl)benzimidazole react with Me₂SnCl₂ to form mononuclear complexes where the ligand coordinates to the tin atom in a bidentate N,N donor fashion. orientjchem.org In contrast, ligands containing a mercapto group, such as 2-(1-amino-2-mercaptopropylyl)benzimidazole, can act as bidentate N,S donors. orientjchem.org

The characterization of these organotin complexes relies on techniques like FT-IR, mass spectrometry, and NMR (¹H, ¹³C, and ¹¹⁹Sn). nih.gov

Analysis of Coordination Modes and Geometries (e.g., N,N-chelation, distorted tetrahedral, octahedral)

The coordination of 2-phenyl-1H-benzimidazole derivatives to metal centers can occur through various modes, leading to a range of molecular geometries. The specific coordination mode is influenced by the nature of the ligand, the metal ion, and the reaction conditions.

N,N-Chelation: A common coordination mode for these ligands is N,N-chelation, where two nitrogen atoms from the ligand bind to the same metal ion, forming a stable chelate ring. This is frequently observed in ligands that have been functionalized to include a second nitrogen donor atom, such as in 2-alkylaminobenzimidazoles. orientjchem.org The formation of a five-membered chelate ring is particularly favorable. nih.gov

Coordination Geometries: The coordination number and the arrangement of ligands around the central metal ion determine the geometry of the complex.

Tetrahedral Geometry: Some Ni(II) complexes with monodentate 2-substituted benzimidazole ligands have been found to exhibit a tetrahedral geometry. cu.edu.egresearchgate.net Similarly, some Co(II) complexes have been reported to adopt a distorted tetrahedral geometry. researchgate.net

Square Planar Geometry: In contrast, Cu(II) complexes with similar monodentate benzimidazole ligands often exhibit a square planar geometry. researchgate.net

Octahedral Geometry: Octahedral geometry is also common, particularly for Cr(III) and some Ni(II) and Fe(III) complexes. researchgate.netrsc.orgnih.gov For instance, Cr(III) complexes with ligands like 2-amino-3-(1-hydrogen-indol-3-yl) propanoic acid are proposed to have a hexa-coordinated octahedral structure. nih.gov Fe(III) and Ni(II) mixed-ligand complexes with imidazole and benzimidazole have also been found to possess octahedral geometry. rsc.org

The table below summarizes the observed coordination modes and geometries for various metal complexes.

| Metal Complex | Coordination Mode | Geometry | Reference |

| [Ni(L)₂Cl₂] (L = 2-substituted benzimidazole) | Monodentate | Tetrahedral | cu.edu.egresearchgate.net |

| [Cu(L)₂Cl₂] (L = 2-substituted benzimidazole) | Monodentate | Square Planar | researchgate.net |

| [Cr(Trp)₂(OH)(H₂O)] | Bidentate | Octahedral | nih.gov |

| [Fe(IM)(BZ)(H₂O)Cl₂]·2H₂O | Mixed-ligand | Octahedral | rsc.org |

| [Co(diphenylphosphine)₂Cl₂] | - | Distorted Tetrahedral | researchgate.net |

Stability Constants and Thermodynamic Studies of Metal-Ligand Interactions

The stability of metal complexes is a crucial factor in their potential applications and is quantified by stability constants (log K). These studies provide insight into the strength of the metal-ligand bond and the thermodynamics of complex formation.

Potentiometric titration is a common method used to determine the stability constants of metal complexes in solution. nih.gov Studies on the stability of binary and ternary complexes of transition metals like Cu(II), Ni(II), and Zn(II) with various ligands, including those related to benzimidazoles, have been conducted. nih.govnih.gov

For instance, the stability constants of Cu(II), Ni(II), and Zn(II) complexes with certain ligands have been determined, and the order of stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand, including steric and electronic effects.

The Gibbs free energy (ΔG) of complex formation, which indicates the spontaneity of the reaction, can be calculated from the stability constants. Negative values of ΔG suggest that the complex formation is a spontaneous process. ijnc.ir

The following table presents representative stability constant data for some transition metal complexes.

| Metal Ion | Ligand | log K | Reference |

| Cu(II) | Cetrizine | 8.55 | |

| Ni(II) | Cetrizine | 6.40 | |

| Zn(II) | Hematoxylin (1:2) | 8.24 | nih.gov |

| Ni(II) | Glycine (NiL) | 5.55 | ijnc.ir |

| Cu(II) | Me₆ cu.edu.egdieneN₄ (CuL²⁺) | 18.39 | researchgate.net |

Theoretical Studies on Metal Complex Electronic Structure and Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and reactivity of metal complexes of 2-phenyl-1H-benzimidazole derivatives. rsc.orgnih.govnih.gov

Electronic Structure and Bonding: DFT calculations can be used to optimize the geometry of the complexes and to analyze their frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the complex. rsc.org Natural Bond Orbital (NBO) analysis can provide information about the nature of the metal-ligand bonds, indicating the degree of ionic and covalent character. nih.gov For example, in some Pd(II) and Pt(II) complexes of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, the coordination sphere around the metal center is made up of the pyridine-type nitrogen, the secondary amine nitrogen, and two chloride ions, completing a square planar geometry. cu.edu.eg

Reactivity: Theoretical calculations can also predict the reactivity of these complexes. Mapping of the electrostatic surface potential (MESP) can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. asrjetsjournal.org Reactivity descriptors such as ionization potential, electron affinity, and chemical hardness can be calculated to provide a quantitative measure of the complex's reactivity. asrjetsjournal.org DFT studies have shown that metal coordination can lead to a reduction in the energy gap and an increase in the softness of the complex, thereby enhancing its reactivity and biological activity. rsc.org

Computational studies have also been employed to understand the reaction mechanisms of catalytic processes involving these complexes. For instance, DFT calculations have been used to study the energetics of intermediate steps in the formation of benzimidazole derivatives and their metal complexes. nih.gov

Applications in Advanced Materials Science and Catalysis

Material Science Applications

The unique structural and electronic properties of the 2-phenylbenzimidazole (B57529) framework make it a privileged scaffold in materials science. Its inherent aromaticity, rigidity, and electron-donating/accepting capabilities, which can be fine-tuned through substitution, allow for its incorporation into a variety of advanced materials.

Development of Functional Materials

The benzimidazole (B57391) core is a fundamental building block in the design of novel functional materials. acs.org Its structure is noted for its thermal stability and can be modified at multiple positions (the N-1, C-2, and the phenyl ring) to tune its properties for specific applications. acs.orgrsc.org This versatility has led to its use in a range of materials, including agrochemicals, dyes, and other novel materials. nih.gov The ability of the benzimidazole moiety to interact with biopolymers has made it a "privileged substructure" in medicinal chemistry, leading to the development of compounds with potential anticancer, antifungal, and antibacterial properties. acs.orgnih.govresearchgate.net The synthesis of 1-aryl-1H-benzimidazoles is particularly important for creating electronic materials, such as 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi), a key material in Organic Light Emitting Diode (OLED) applications. tcichemicals.com

Optoelectronic Materials (e.g., Dyes, Sensors, Organic Field-Effect Transistors)

The photophysical properties of 2-phenylbenzimidazole derivatives make them highly suitable for optoelectronic applications. These compounds are frequently investigated for their use as fluorescent dyes, in sensors, and as materials for OLEDs. nih.gov

Research into benzimidazole Schiff bases has highlighted their potential as optoelectronic and nonlinear optical materials. researchgate.net These compounds can exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for fluorescent materials as it minimizes self-absorption. researchgate.net For instance, certain derivatives have shown Stokes shifts greater than 200 nm and appreciable quantum yields. researchgate.net

The 2-phenylbenzimidazole scaffold is particularly attractive for creating ligands for metal complexes used in phosphorescent OLEDs (PhOLEDs). Neutral bisheteroleptic iridium(III) complexes using substituted 2-phenylbenzimidazole as the cyclometallating ligand are of significant interest. rsc.org These complexes are often more electron-rich than those based on the more common 2-phenylpyridine (B120327) ligand, which influences their oxidation and reduction potentials and, consequently, their emission colors. rsc.org By modifying the substituents on either the phenyl or benzimidazole rings, the emission properties can be tuned across the visible spectrum. rsc.org Similarly, platinum(II) complexes with pyridyl-benzimidazole derivative ligands have been shown to be orange/red emitters. acs.org

Furthermore, specific derivatives like 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol have been developed as highly sensitive fluorescent probes for detecting pH changes and the presence of metal ions like zinc (Zn2+). nih.gov This probe demonstrates a remarkable "off-on-off" switching mechanism depending on the pH, with a fluorescence enhancement of over 100-fold upon complexation with Zn2+. nih.gov

Table 1: Photophysical and Electrochemical Properties of Selected Benzimidazole Derivatives and Complexes

| Compound/Complex | Application | Key Finding | Reference |

|---|---|---|---|

| N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines | Optoelectronics | Large Stokes shifts (>200 nm), appreciable quantum yields, and large hyperpolarizabilities. | researchgate.net |

| 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) | Fluorescent Sensor | Acts as a pH-induced "off-on-off" switch and shows >100-fold fluorescence enhancement with Zn2+. | nih.gov |

| Neutral Ir(III) complexes with 2-phenylbenzimidazole ligands | OLEDs | Emission properties can be tuned by substituents; photoluminescence quantum yields range from 0.04 to 0.43. | rsc.org |

| Organoplatinum(II) complexes with pyridyl-benzimidazole ligands | OLEDs | Exhibit orange/red emissions in a frozen solution or solid state, attributed to metal-to-ligand charge transfers. | acs.org |

| 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) | OLEDs | Used as an electron transport and host material due to good electron mobility and thermal stability. | rsc.orgtcichemicals.com |

Bioimaging Agents

The inherent fluorescence of many benzimidazole derivatives positions them as promising candidates for bioimaging applications. A fluorescent probe is a molecule that can be used to visualize and detect specific components within a biological system. While research specifically detailing "2-Phenyl-1h-benzimidazol-1-amine" as a bioimaging agent is limited, the broader class of 2-phenylbenzimidazoles has shown significant potential.

The development of a fluorescent sensor for pH and Zn2+ from a 2-phenylbenzimidazole derivative is a prime example of its utility in biological sensing. nih.gov Given the critical role of metal ions like zinc in biological processes, such probes are invaluable for imaging their distribution and concentration in cells. Another study used a fluorescent probe to investigate the generation of reactive oxygen species (ROS) by ferrocenyl quinoline-benzimidazole hybrids, demonstrating the scaffold's utility in studying cellular mechanisms. acs.org The ability to modify the benzimidazole structure allows for the tuning of its photophysical properties, which is essential for developing probes that are bright, stable, and specific to their biological target.

Catalytic Applications

In addition to materials science, the 2-phenylbenzimidazole structure plays a crucial role in catalysis, primarily by acting as a versatile ligand that can coordinate with a variety of transition metals to form active catalysts.

Role as Ligands in Organometallic Catalysis

The nitrogen atoms within the benzimidazole ring system are effective coordination sites for metal ions, enabling these compounds to function as ligands in organometallic complexes. nih.gov Benzimidazoles can act as monodentate or bridging ligands, forming stable complexes with a wide range of transition metals, including palladium (Pd), copper (Cu), iridium (Ir), ruthenium (Ru), osmium (Os), iron (Fe), and zinc (Zn). rsc.orgnih.govnih.govnih.govnih.govnih.govrsc.orgresearchgate.net

The resulting metal complexes often exhibit enhanced catalytic activity. nih.gov For example, N-heterocyclic carbene (NHC) ligands derived from 1,3-dibenzylbenzimidazolium form highly stable and active palladium complexes used in various catalytic reactions. nih.gov Iridium(III) and Platinum(II) complexes with 2-phenylbenzimidazole-based ligands are central to the development of phosphorescent materials but also represent a significant class of organometallic compounds. rsc.orgacs.orgnih.gov Similarly, Ru(II) and Os(II) have been complexed with benzimidazole-derived ligands to create potential anticancer agents, highlighting the scaffold's utility in bioinorganic chemistry. nih.gov The ability to easily modify the benzimidazole structure allows for the fine-tuning of the steric and electronic properties of the ligand, which in turn influences the stability, reactivity, and selectivity of the metal catalyst. rsc.orgnih.gov

Use in Organic Transformation Catalysis (e.g., Cyclization, Cross-Coupling Reactions)

Metal complexes featuring benzimidazole-based ligands are effective catalysts for a variety of organic transformations. These transformations are fundamental to synthetic chemistry, enabling the construction of complex molecules from simpler starting materials.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen (C-N) bonds. youtube.com While often used to synthesize the benzimidazole core itself, complexes bearing benzimidazole-derived ligands (like NHCs) are also active catalysts for these and other coupling reactions. nih.govnih.gov

Copper-benzimidazole complexes have been specifically identified as catalysts for key oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. nih.gov Furthermore, iron-salen complexes supported on a polymer scaffold have been used to catalyze the synthesis of benzimidazole derivatives, showcasing a heterogeneous catalytic system that allows for easy separation and reuse of the catalyst. researchgate.net The development of such catalytic systems is crucial for creating more efficient, cost-effective, and environmentally friendly chemical processes.

Table 2: Catalytic Applications of Benzimidazole-Based Systems

| Catalyst System | Type of Reaction | Key Features | Reference |

|---|---|---|---|

| Copper-benzimidazole complexes | Oxidation of alcohols | Facilitates the conversion of alcohols to aldehydes and ketones. | nih.gov |

| Polymer-supported Iron-salen complex | Benzimidazole synthesis | Heterogeneous catalyst, reusable for multiple cycles with high efficiency. | researchgate.net |

| Palladium-NHC (from benzimidazolium) complexes | Cross-coupling reactions | Forms stable and highly active catalysts for reactions like C-N bond formation. | nih.gov |

| Sodium iodide / Ammonium (B1175870) molybdate | Benzimidazole synthesis | Co-catalytic system for the efficient synthesis of 2-benzimidazoles. | researchgate.net |

Photocatalytic Systems

While 2-phenyl-1H-benzimidazole itself is not a primary photocatalyst, its derivatives, particularly sulfonated forms, have been the subject of studies on photocatalytic degradation. The compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a common UV-absorbing agent, has been shown to undergo photocatalytic degradation, providing insights into the environmental fate of such compounds.

Research has demonstrated that the degradation of PBSA can be effectively achieved using semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.netresearchgate.netproakademia.eu The process is influenced by several factors, including the pH of the solution and the presence of oxidizing species. For instance, the photocatalytic degradation of PBSA using TiO₂ is significantly more efficient in acidic conditions (pH 3) compared to neutral or basic media. proakademia.eu This is attributed to the electrostatic attraction between the positively charged TiO₂ surface (as TiOH₂⁺) and the anionic form of PBSA at low pH, which facilitates adsorption onto the catalyst surface. researchgate.net

The degradation mechanism primarily involves hydroxyl radicals (HO•), which are powerful oxidizing agents generated on the surface of the photocatalyst under UV irradiation. researchgate.netresearchgate.net The reaction pathways for PBSA include desulfonation and cleavage of the benzimidazole ring. nih.gov Intermediates identified during the process include hydroquinone, p-benzoquinone, and various hydroxylated products. researchgate.net

Furthermore, novel photocatalytic systems are being developed for the synthesis of benzimidazole derivatives, highlighting a green chemistry approach. A visible-light-responsive, magnetically separable photocatalyst (Pd-g-C₃N₄-Vanillin@γ-Fe₂O₃-TiO₂) has been successfully used for the simultaneous formation of benzimidazoles and the hydrogenation of olefins. nih.govnih.gov This system operates under mild conditions, utilizes safe visible light, and minimizes waste, showcasing the potential of photocatalysis in the sustainable synthesis of these important compounds. nih.gov

Table 1: Research Findings on Photocatalytic Degradation of 2-Phenylbenzimidazole-5-sulfonic acid (PBSA)

| Catalyst | pH Condition | Key Findings | Reference |

| TiO₂ | Acidic (pH 3) | Highest degradation rate observed. | proakademia.eu |

| TiO₂ | Acidic | Facilitated by electrostatic attraction between catalyst and PBSA. | researchgate.net |

| ZnO | Unbuffered | Slightly more efficient than TiO₂ but unstable in acidic solutions. | researchgate.net |

| TiO₂ / ZnO | General | Degradation primarily mediated by hydroxyl radicals. | researchgate.netresearchgate.net |

| None (Direct) | pH 6.8 | Quantum yield of 2.70 × 10⁻⁴, involving radical cation intermediates. | nih.gov |

Catalyst Recyclability and Green Catalysis Paradigms

The principles of green chemistry, which emphasize waste reduction and the use of reusable materials, are central to modern synthetic chemistry. In the context of producing 2-phenyl-1H-benzimidazole and its derivatives, significant research has focused on developing recyclable catalysts that offer high efficiency and easy separation from the reaction mixture.

One prominent example is the use of metal-organic frameworks (MOFs). MIL-53(Fe) has been employed as a highly efficient and reusable heterogeneous catalyst for the synthesis of 2-aryl-1H-benzimidazoles from o-phenylenediamine (B120857) and various aldehydes. nih.gov This method is notable for its excellent yields under solvent-free conditions with low catalyst loading. Crucially, the MIL-53(Fe) catalyst can be easily recovered by simple filtration and reused for at least five consecutive cycles without a significant loss of its catalytic activity. nih.gov